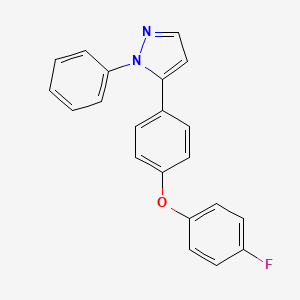
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole is an organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with phenyl and fluorophenoxy groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The phenyl and fluorophenoxy groups are introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.
Scientific Research Applications
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe to study enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The pathways involved can include apoptosis induction, as seen in some cancer cell studies .
Comparison with Similar Compounds
Similar Compounds
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole: shares similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenoxy group, in particular, can enhance its binding affinity to certain targets and improve its metabolic stability .
Properties
Molecular Formula |
C21H15FN2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[4-(4-fluorophenoxy)phenyl]-1-phenylpyrazole |
InChI |
InChI=1S/C21H15FN2O/c22-17-8-12-20(13-9-17)25-19-10-6-16(7-11-19)21-14-15-23-24(21)18-4-2-1-3-5-18/h1-15H |
InChI Key |
VKQYQUXRCXMRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















